molecular formula C8H13N3O B1490444 2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one CAS No. 2092581-72-9

2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one

Cat. No. B1490444
CAS RN: 2092581-72-9
M. Wt: 167.21 g/mol
InChI Key: UUBZXJLIDALOBO-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one, also known as 2-AEDP, is an organic compound with a variety of uses in scientific research. It is a non-toxic, colorless, and odorless compound that can be used to synthesize other compounds. 2-AEDP has been used in a variety of applications including cancer research, drug development, and biochemistry.

Scientific Research Applications

Tetradentate Chelating Ligand

2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one: acts as a tetradentate chelating ligand . This means it can form stable complexes with transition metals, which is crucial in fields like bioinorganic chemistry, catalysis, and materials science. These complexes can be used for studying metalloproteins’ functions or developing new catalysts that mimic natural enzymatic processes.

Carbon Dioxide Absorbent

The compound is used as a carbon dioxide absorbent . This application is particularly relevant in the context of climate change, as it can help in capturing CO2 from the atmosphere or industrial emissions. Its efficiency in absorbing CO2 makes it a potential candidate for use in carbon capture and storage (CCS) technologies.

Peptide Synthesis

It serves as a reagent for the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis . This step is essential in the production of peptides and proteins for pharmaceutical applications, where the Fmoc group protects the amino acids during the synthesis process.

Formation of Tris-Urea and -Thiourea Derivatives

The compound reacts with aryl isocyanates and isothiocyanates to give tris-urea and -thiourea derivatives . These derivatives have applications in pharmaceuticals, agrochemicals, and organic materials due to their unique structural and functional properties.

Nanocellulose Aerogels

In materials science, it has been used to modify nanocellulose aerogels . These aerogels have a high surface area and can be used for applications such as insulation, lightweight structural materials, or as scaffolds for tissue engineering.

Stabilizing Mixed-Cation Perovskites

The compound plays a role in stabilizing mixed-cation perovskites under humid and thermal stress conditions . This is significant for the development of perovskite solar cells, which are a promising new type of photovoltaic technology due to their high efficiency and lower production costs compared to traditional silicon-based solar cells.

Mechanism of Action

properties

IUPAC Name

2-(2-aminoethyl)-5,6-dimethylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-5-8(12)11(4-3-9)10-7(6)2/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBZXJLIDALOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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